molecular formula C11H14N4 B13272431 6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine

6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine

Cat. No.: B13272431
M. Wt: 202.26 g/mol
InChI Key: NSZQCKTWGSLBDI-UHFFFAOYSA-N
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Description

6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the reaction of 6-methylpyridin-3-amine with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions to form the desired compound . The reaction is usually carried out in ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1H-pyrazol-3-yl)pyridine: Similar in structure but lacks the N-methyl group on the pyrazole ring.

    6-Methyl-2-(1H-pyrazol-5-yl)pyridine: Similar but with a different substitution pattern on the pyridine ring.

    1-Methyl-3-(pyridin-3-yl)-1H-pyrazole: Similar but with the pyrazole and pyridine rings connected differently.

Uniqueness

6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-9-3-4-10(7-12-9)13-8-11-5-6-14-15(11)2/h3-7,13H,8H2,1-2H3

InChI Key

NSZQCKTWGSLBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=NN2C

Origin of Product

United States

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